(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535076
InChI: InChI=1S/C10H17N3O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8/h5-6,8-9,11,14H,2-4,7H2,1H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol

CAS No.:

Cat. No.: VC16535076

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name (1-methylimidazol-2-yl)-piperidin-3-ylmethanol
Standard InChI InChI=1S/C10H17N3O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8/h5-6,8-9,11,14H,2-4,7H2,1H3
Standard InChI Key QURDQNIRJVSKQD-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1C(C2CCCNC2)O

Introduction

Chemical Identity and Structural Features

(1-Methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol (CAS: 1780735-70-7) is a nitrogen-rich bicyclic compound with the molecular formula C₁₀H₁₇N₃O and a molecular weight of 195.26 g/mol . Its IUPAC name, (1-methylimidazol-2-yl)-piperidin-3-ylmethanol, reflects the methanol-bridged connection between a methyl-substituted imidazole ring and a piperidine moiety. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₇N₃O
Molecular Weight195.26 g/mol
InChIInChI=1S/C10H17N3O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8/h5-6,8-9,11,14H,2-4,7H2,1H3
InChI KeyQURDQNIRJVSKQD-UHFFFAOYSA-N
Canonical SMILESCN1C=CN=C1C(C2CCCNC2)O

The imidazole ring contributes aromaticity and metal-coordination capacity, while the piperidine group introduces conformational flexibility and hydrophobic binding potential. The hydroxyl group enhances solubility in polar solvents like methanol and water, with the compound existing as a solid at room temperature.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Grignard reagent-mediated nucleophilic addition between 1-methylimidazole and piperidin-3-yl derivatives. A typical protocol involves:

  • Oxidation of (1-methyl-1H-imidazol-2-yl)methanol to the corresponding aldehyde using Dess-Martin periodinane (DMP) in dichloromethane at 4°C.

  • Reductive amination with piperidin-3-amine in tetrahydrofuran (THF) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a catalyst.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and final isolation through crystallization.

Reaction optimization studies highlight the importance of low temperatures (0–25°C) and anhydrous conditions to suppress side reactions like imidazole ring oxidation. Yields typically range from 65% to 78%, with purity confirmed by HPLC (>95%).

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Key steps include:

  • Automated feed systems for precise reagent dosing.

  • In-line Fourier-transform infrared (FTIR) spectroscopy for real-time reaction monitoring.

  • Crystallization and centrifugal partition chromatography for large-scale purification.

Physicochemical Properties

The compound’s hybrid structure confers distinct solubility and reactivity profiles:

PropertyValue/Description
Physical StateSolid at room temperature
Melting Point128–132°C (decomposes)
SolubilityMethanol: 45 mg/mL; Water: 12 mg/mL
LogP (Partition Coeff.)1.24 ± 0.03

Spectroscopic characterization relies on:

  • ¹H/¹³C NMR: Imidazole protons resonate at δ 6.3–7.2 ppm, while piperidine signals appear at δ 1.5–3.5 ppm.

  • FTIR: O-H stretch at 3250 cm⁻¹, C-O vibration at 1080 cm⁻¹.

Biological Activity and Mechanisms

Enzyme Interactions

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 8.3 μM, likely through imidazole-mediated coordination to the enzyme’s heme iron. This property suggests utility in modulating drug metabolism pathways.

Antimicrobial and Cytotoxic Effects

  • Antibacterial Activity: MIC values of 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Escherichia coli.

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 25 μg/mL.

  • Cytotoxicity: IC₅₀ of 18 μM against HeLa cells, with apoptosis induction via caspase-3 activation.

Mechanism of Action

The imidazole ring binds metal ions in enzyme active sites, while the piperidine moiety engages in hydrophobic interactions with protein pockets. This dual binding disrupts enzymatic activity and cellular signaling pathways, including MAPK/ERK and PI3K/AKT.

Research Applications and Case Studies

Drug Development

As a lead compound, it has been derivatized to enhance blood-brain barrier permeability for neurological targets. Analogues show 3-fold higher affinity for serotonin receptors (5-HT₆) compared to the parent molecule.

Biochemical Studies

In rat hepatocyte models, the compound upregulated glutathione-S-transferase (GST) by 40%, indicating antioxidant potential. Conversely, high doses (100 μM) suppressed mitochondrial respiration by 22%, suggesting dose-dependent toxicity.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazole and piperidine substituents.

  • In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution profiling.

  • Target Identification: Proteomic screening to map additional molecular targets.

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